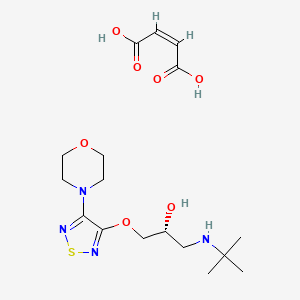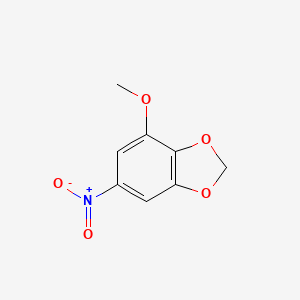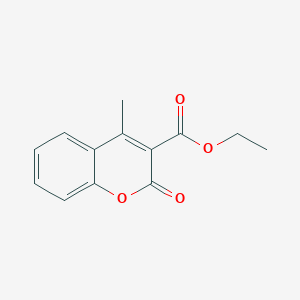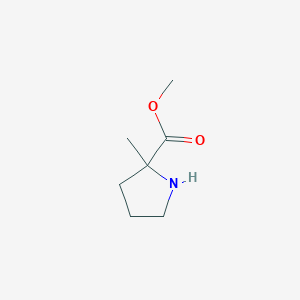![molecular formula C6H11NO4S B3269490 2-Amino-3-[(2-methoxy-2-oxoethyl)sulfanyl]propanoic acid CAS No. 51124-86-8](/img/structure/B3269490.png)
2-Amino-3-[(2-methoxy-2-oxoethyl)sulfanyl]propanoic acid
Übersicht
Beschreibung
2-Amino-3-[(2-methoxy-2-oxoethyl)sulfanyl]propanoic acid, also known as methionine sulfoximine (MSO), is a potent inhibitor of glutamine synthetase (GS). GS is an enzyme that catalyzes the conversion of glutamate and ammonia to glutamine, an important molecule for nitrogen metabolism in cells. MSO has been widely used in scientific research as a tool to study the role of GS in various physiological and pathological processes.
Wirkmechanismus
MSO works by binding to the active site of GS and inhibiting its activity. This leads to a decrease in the production of glutamine, which can have a variety of downstream effects on cellular metabolism and function.
Biochemical and Physiological Effects:
In addition to its effects on glutamine metabolism, MSO has been shown to have other biochemical and physiological effects. It has been found to increase the levels of reactive oxygen species (ROS) in cells, which can lead to oxidative stress and cell damage. MSO has also been shown to affect the expression of genes involved in cell cycle regulation and apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using MSO in lab experiments is its high potency and specificity for GS inhibition. This allows for precise control of GS activity and the study of its effects on cellular processes. However, MSO can also have off-target effects on other enzymes and pathways, which can complicate data interpretation. Additionally, MSO can be toxic to cells at high concentrations, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on MSO and its effects on cellular metabolism and function. One area of interest is the role of GS in immune cell function and inflammation. MSO has been shown to affect the activation and function of immune cells, and further research in this area could lead to new insights into the role of GS in immune responses.
Another area of future research is the development of new GS inhibitors with improved potency and specificity. This could lead to the development of new therapies for diseases such as cancer and neurodegenerative disorders.
Finally, further research is needed to fully understand the downstream effects of GS inhibition on cellular metabolism and function. This could lead to new insights into the role of glutamine metabolism in a variety of physiological and pathological processes.
Wissenschaftliche Forschungsanwendungen
MSO has been used in a variety of scientific research applications, including the study of neurodegenerative diseases, cancer, and metabolic disorders. In neurodegenerative diseases such as Alzheimer's and Parkinson's, GS has been shown to play a role in the accumulation of toxic proteins in the brain. MSO has been used to inhibit GS activity and study the effects on protein accumulation and neuronal function.
In cancer research, GS has been found to be overexpressed in many types of tumors, and MSO has been used to investigate the role of GS in tumor growth and survival. MSO has also been used to study the effects of GS inhibition on metabolic disorders such as obesity and diabetes.
Eigenschaften
IUPAC Name |
2-amino-3-(2-methoxy-2-oxoethyl)sulfanylpropanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO4S/c1-11-5(8)3-12-2-4(7)6(9)10/h4H,2-3,7H2,1H3,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYBPRYKMQMJIRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CSCC(C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















![4-{[(Cyclohexylamino)carbonyl]amino}butanoic acid](/img/structure/B3269519.png)
